molecular formula C7H7BrO2 B100436 4-Bromo-5-methylbenzene-1,2-diol CAS No. 18863-72-4

4-Bromo-5-methylbenzene-1,2-diol

Cat. No. B100436
CAS RN: 18863-72-4
M. Wt: 203.03 g/mol
InChI Key: UJOPSAXOAYKHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-methylbenzene-1,2-diol is a chemical compound that is commonly used in scientific research. It is also known as 4-bromo-5-hydroxy-1,2-dimethylbenzene. This compound is a derivative of hydroquinone and is used in various applications, including as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of 4-bromo-5-methylbenzene-1,2-diol is not fully understood. However, it is believed that the compound acts as a nucleophile and undergoes various reactions, including substitution and addition reactions, with other compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-bromo-5-methylbenzene-1,2-diol. However, it is believed that the compound may have some antioxidant properties due to its structural similarity to hydroquinone.

Advantages And Limitations For Lab Experiments

The advantages of using 4-bromo-5-methylbenzene-1,2-diol in lab experiments include its availability, affordability, and ease of use. The compound can be easily synthesized and purified, making it a suitable reagent for various experiments. However, the limitations of using this compound include its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for the use of 4-bromo-5-methylbenzene-1,2-diol in scientific research. One potential direction is the synthesis of new compounds using this compound as a starting material. Another direction is the investigation of the compound's potential antioxidant properties and its use in various applications, including in the development of new drugs and other therapeutic agents.
In conclusion, 4-Bromo-5-methylbenzene-1,2-diol is a chemical compound that is widely used in scientific research. It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. While there is limited information available on its biochemical and physiological effects, it has several advantages and limitations for lab experiments. There are also several future directions for the use of this compound in scientific research.

Scientific Research Applications

4-Bromo-5-methylbenzene-1,2-diol is widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used as a starting material for the synthesis of other compounds, including 4-bromo-5-methoxybenzene-1,2-diol and 4-bromo-5-nitrobenzene-1,2-diol.

properties

CAS RN

18863-72-4

Product Name

4-Bromo-5-methylbenzene-1,2-diol

Molecular Formula

C7H7BrO2

Molecular Weight

203.03 g/mol

IUPAC Name

4-bromo-5-methylbenzene-1,2-diol

InChI

InChI=1S/C7H7BrO2/c1-4-2-6(9)7(10)3-5(4)8/h2-3,9-10H,1H3

InChI Key

UJOPSAXOAYKHTR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)O)O

Canonical SMILES

CC1=CC(=C(C=C1Br)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of homoveratrole (136.4 g, 1.1 mol) in chloroform (1.2 L) and dichloromethane (300 mL) was slowly added a solution of bromine (66 mL, 1.28 mol, 1.2 eq.) in carbon tetrachloride (250 mL). After 5 hours the reaction mixture was neutralized to pH7 with an aqueous solution of sodium hydroxide and the aqueous layer was extracted with chloroform. The combined organic layer was dried over sodium sulfate, filtered, and the volatiles were removed in vacuo, affording the title compound as a light brown solid, m.p.: 92-98° C.
Quantity
136.4 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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